molecular formula C12H15N3 B7576680 N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine

N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine

Cat. No. B7576680
M. Wt: 201.27 g/mol
InChI Key: MORXDHAXLMYAIG-UHFFFAOYSA-N
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Description

N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine is a chemical compound that has been the subject of research in the field of medicinal chemistry. It is also known as MP-10 and is a selective agonist of the trace amine-associated receptor 1 (TAAR1). The compound has been found to have potential applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine acts as a selective agonist of the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that is expressed in various regions of the brain, including the prefrontal cortex, striatum, and amygdala. Activation of TAAR1 by N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine leads to the release of dopamine and other neurotransmitters, which are involved in the regulation of mood, cognition, and reward.
Biochemical and Physiological Effects:
N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which can improve mood and cognitive function. The compound has also been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety. In addition, N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine has been found to reduce the expression of pro-inflammatory cytokines, which are involved in the development of depression and other mood disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine is its selectivity for TAAR1. This makes it a useful tool for studying the role of TAAR1 in various physiological and pathological processes. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can make it difficult to administer in animal experiments. In addition, further research is needed to determine the optimal dosage and administration route for the compound.

Future Directions

Future research on N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine could focus on several areas. One area of interest is the potential therapeutic applications of the compound in the treatment of various neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of the compound in humans. In addition, research could focus on the development of more potent and selective TAAR1 agonists, as well as the identification of other targets for the compound. Finally, future research could investigate the potential use of N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine as a tool for studying the role of TAAR1 in various physiological and pathological processes.

Synthesis Methods

The synthesis of N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine involves several steps. The first step is the reaction of 4-bromo-1-methylpyrazole with 4-(dimethylamino)benzaldehyde to form 4-(1-methylpyrazol-4-yl)benzaldehyde. This intermediate is then reacted with methylamine to form N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine. The final product is obtained after purification and characterization.

Scientific Research Applications

Research on N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine has focused on its potential therapeutic applications. Studies have shown that the compound has anxiolytic and antidepressant effects in animal models. It has also been found to improve cognitive function and reduce impulsivity. In addition, N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine has been investigated as a potential treatment for drug addiction, as it has been found to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-13-7-10-3-5-11(6-4-10)12-8-14-15(2)9-12/h3-6,8-9,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORXDHAXLMYAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine

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